molecular formula C₃₇H₇₀O₅ B1140357 1-Oleoyl-2-palmitoylglycerol CAS No. 3331-34-8

1-Oleoyl-2-palmitoylglycerol

Cat. No. B1140357
CAS RN: 3331-34-8
M. Wt: 594.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oleoyl-2-palmitoylglycerol (1-O-POP) is a glycerolipid that is naturally found in the membranes of human cells and is involved in a variety of physiological processes. It is a major component of the human diet, and has been studied extensively for its potential as a therapeutic agent.

Scientific Research Applications

Human Milk Fat Substitute

OPL is a major component in human milk fat substitute (HMFS). It has been found to have a significant impact on bile acid (BA) metabolism and intestinal microbiota composition in newly-weaned Sprague–Dawley rats after four weeks of high-fat feeding .

Bile Acid Metabolism

The presence of OPL in HMFS has been shown to increase the contents of several hepatic primary BAs, ileal primary BAs, and secondary BAs . This suggests that OPL plays a crucial role in regulating bile acid metabolism.

Intestinal Microbiota Composition

OPL has been found to alter the microbiota composition both on the phylum and genus level in rats, predominantly microbes associated with bile-salt hydrolase activity, short-chain fatty acid production, and reduced obesity risk . This suggests a beneficial effect on the host microbial ecosystem.

Regulation of Signaling Pathways

The presence of OPL in HMFS has been associated with the inhibition of ileal FXR-FGF15 and activation of TGR5-GLP-1 signaling pathways . This suggests that OPL plays a role in regulating these important biological signaling pathways.

Enzyme Activity

OPL has been found to increase the levels of enzymes involved in BA synthesis (CYP7A1, CYP27A1, and CYP7B1) in the liver . This suggests that OPL plays a role in regulating enzyme activity.

Thermogenic Protein Levels

The presence of OPL in HMFS has been associated with increased levels of two key thermogenic proteins (PGC1α and UCP1) in perirenal adipose tissue . This suggests that OPL plays a role in regulating thermogenesis.

Mechanism of Action

Target of Action

1-Oleoyl-2-palmitoylglycerol (OPO) is a type of structured triacylglycerol (TAG) that is a major component in human milk fat . It primarily targets the alveoli in the lungs, where it acts as a synthetic lung surfactant . The surfactant’s role is to reduce interfacial tension at the air/water interfaces in the alveoli .

Mode of Action

The mode of action of OPO involves reducing the interfacial tension at the air/water interfaces in the alveoli . This action prevents the tension from pulling the alveolar membranes inwards, which would otherwise lead to alveolar collapse and result in respiratory distress .

Biochemical Pathways

OPO is a part of the glycerolipid metabolism pathway . As a diacylglycerol, it contains oleic acid at the sn-1 position and palmitic acid at the sn-2 position . The hydroxyl group in its structure enables further derivatization or replacement with other reactive functional groups .

Pharmacokinetics

As a synthetic lung surfactant, it is administered intratracheally to prevent alveolar collapse .

Result of Action

The primary result of OPO’s action is the prevention of alveolar collapse, thereby reducing the likelihood of respiratory distress . This is particularly beneficial in the treatment of infant respiratory distress syndrome .

Action Environment

The action of OPO can be influenced by environmental factors. For instance, the temperature during the synthesis process of OPO can affect its yield . Furthermore, the storage conditions can impact the stability of OPO . It is recommended to store OPO at -20°C for optimal stability .

properties

IUPAC Name

(2-hexadecanoyloxy-3-hydroxypropyl) (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H70O5/c1-3-5-7-9-11-13-15-17-18-20-21-23-25-27-29-31-36(39)41-34-35(33-38)42-37(40)32-30-28-26-24-22-19-16-14-12-10-8-6-4-2/h17-18,35,38H,3-16,19-34H2,1-2H3/b18-17-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOZKMFVMCATMEH-ZCXUNETKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H70O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

594.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Oleoyl-2-palmitoylglycerol

Q & A

Q1: How does 1-oleoyl-2-palmitoylglycerol influence ghrelin secretion in the stomach?

A1: Research indicates that 1-oleoyl-2-palmitoylglycerol (OP) can directly stimulate the secretion of ghrelin from MGN3-1 cells, a cell line used to study ghrelin production. [] This effect is not observed with 1,3-dioleoyl-2-palmitoylglycerol (OPO), another diacylglycerol found in human milk. The study suggests that OP may achieve this by increasing intracellular cAMP levels and upregulating the expression of preproghrelin and ghrelin O-acyl transferase, key components in ghrelin synthesis. [] This finding suggests a potential mechanism by which human milk, through specific fat components like OP, might influence appetite regulation and energy balance in infants.

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